1-Methylguanidine hydrochloride

Vue d'ensemble

Description

1-Methylguanidine hydrochloride (CAS 21770-81-0) is a guanidine derivative with the molecular formula C₂H₇N₃·HCl and a molecular weight of 109.56 g/mol . It exists as a white to off-white crystalline powder, highly soluble in water, and exhibits basicity due to its guanidine moiety . The compound is characterized by a methyl group attached to one nitrogen atom of the guanidine core, distinguishing it from simpler guanidine salts like guanidine hydrochloride (CAS 50-01-1) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de méthylguanidine peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de la méthylamine avec la cyanamide en présence d'un catalyseur tel que le triflate de scandium(III). Cette réaction se déroule dans des conditions douces dans l'eau, ce qui la rend pratique pour les substrats qui ne se dissolvent que dans des solutions aqueuses .

Méthodes de production industrielle : Dans les milieux industriels, le chlorhydrate de méthylguanidine est souvent produit en faisant réagir la méthylamine avec la cyanamide, suivie de l'ajout d'acide chlorhydrique pour former le sel chlorhydrate. Cette méthode est efficace et permet d'obtenir un produit de haute pureté adapté à diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de méthylguanidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former divers composés azotés.

Réduction : Il peut être réduit pour former des amines plus simples.

Substitution : Il peut subir des réactions de substitution où le groupe méthyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution impliquent généralement des réactifs comme les halogénoalcanes dans des conditions basiques.

Principaux produits formés :

Oxydation : Oxydes d'azote et autres composés azotés.

Réduction : Des amines plus simples telles que la méthylamine.

Substitution : Diverses guanidines substituées selon les réactifs utilisés.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Methylguanidine hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Notably, it has been involved in the development of biaryl derivatives that act as inhibitors for beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. These derivatives have shown promise in reducing amyloid plaque formation, a hallmark of Alzheimer's pathology .

Case Study: BACE1 Inhibitors

- Objective : To evaluate the efficacy of biaryl derivatives synthesized using this compound.

- Findings : Several compounds demonstrated significant inhibition of BACE1 activity, suggesting potential therapeutic applications in Alzheimer's treatment.

Environmental Science

The compound has also been investigated for its role in environmental applications, particularly in the degradation of pollutants. Research indicates that this compound can enhance the electrochemical degradation of various contaminants, including pharmaceuticals like tetracycline, in wastewater treatment processes .

Case Study: Electrochemical Degradation

- Objective : To assess the effectiveness of this compound in degrading tetracycline in artificial urine.

- Findings : The presence of this compound significantly improved degradation rates compared to controls, highlighting its utility in environmental remediation.

Biochemical Research

In biochemical studies, this compound serves as a reagent for various assays and experiments involving enzyme activity and metabolic pathways. Its role as a suspected uremic toxin has been explored, with implications for understanding renal failure mechanisms .

Mécanisme D'action

Methylguanidine hydrochloride exerts its effects through several mechanisms:

Comparaison Avec Des Composés Similaires

Comparison with Similar Guanidine-Based Compounds

Structural and Functional Differences

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 1-Methylguanidine HCl | C₂H₇N₃·HCl | 109.56 | Methyl-guanidine, hydrochloride |

| Guanidine HCl | CH₅N₃·HCl | 95.53 | Guanidine, hydrochloride |

| 1,1-Dimethylguanidine HCl | C₃H₉N₃·HCl | 123.59 | Dimethyl-guanidine, hydrochloride |

| Metformin HCl | C₄H₁₁N₅·HCl | 165.63 | Biguanide, hydrochloride |

Key Insights :

- Substitution Pattern : 1-Methylguanidine HCl has a single methyl group on the guanidine core, whereas 1,1-dimethylguanidine HCl has two methyl groups, increasing lipophilicity . Guanidine HCl lacks methyl groups, making it more polar .

- Biguanides vs. Guanidines: Metformin HCl (a biguanide) contains two linked guanidine groups, enabling unique pharmacological effects (e.g., AMPK activation) absent in monoguanidines like 1-methylguanidine .

Physicochemical and Analytical Properties

Table 2: Physicochemical Comparison

Key Insights :

- Basicity : Guanidine HCl has a higher pKa (~13.6) compared to 1-methylguanidine HCl (~12.5), reflecting reduced electron-donating effects of the methyl group .

- Chromatographic Behavior : 1-Methylguanidine HCl elutes earlier in RP-HPLC than bulkier analogs like metformin due to its smaller size .

Key Insights :

- Metabolic Impact : 1-Methylguanidine HCl is implicated in uremic toxin accumulation, contrasting with metformin’s glucose-lowering effects .

- Enzyme Interactions : 1-Methylguanidine HCl is a substrate for dinickel enzymes (e.g., metformin-metabolizing enzymes), while guanidine HCl inhibits protease activity .

Key Insights :

- Toxicity : Guanidine HCl is more hazardous due to its corrosive nature, whereas 1-methylguanidine HCl requires precautions primarily for irritancy .

Activité Biologique

1-Methylguanidine hydrochloride (CAS No. 21770-81-0) is a guanidine derivative with various biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

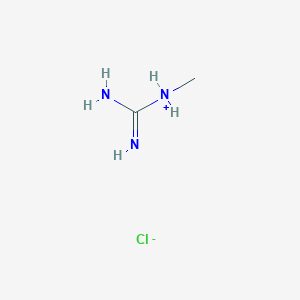

This compound has the molecular formula and a molecular weight of 109.56 g/mol. Its structure can be represented as:

This compound is soluble in water and exhibits high gastrointestinal absorption but does not readily cross the blood-brain barrier (BBB) .

This compound exhibits several biological activities through various mechanisms:

- Gene Expression Modulation : Research indicates that guanidine compounds, including 1-methylguanidine, can activate specific riboswitches that regulate gene expression in bacteria. For instance, it has been shown to trigger expression mediated by the ykkC motif RNA, which is involved in metabolic regulation .

- Inhibition of BACE1 : This compound has been explored as a potential inhibitor of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), which plays a critical role in Alzheimer's disease pathology. Studies suggest that modifications involving guanidine derivatives can enhance the efficacy of BACE1 inhibitors .

- Mutagenicity : In certain conditions, 1-methylguanidine has been reported to exhibit mutagenic properties when heated, indicating potential risks associated with its use .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Neurodegenerative Diseases : Due to its role as a BACE1 inhibitor, it may have applications in treating Alzheimer’s disease by modulating amyloid-beta production .

- Antimicrobial Activity : The compound has been noted for its potential anti-infection properties, suggesting utility in treating various bacterial and viral infections .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of 1-methylguanidine in a rodent model of Alzheimer’s disease. The compound was administered to assess its impact on cognitive function and amyloid plaque formation. Results indicated a significant reduction in plaque density and improved memory performance compared to control groups, supporting its potential as a therapeutic agent for neurodegeneration .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 1-Methylguanidine hydrochloride in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 207 nm, as described for structurally related guanidine derivatives, is a validated approach. Mobile phases combining phosphate buffers and organic modifiers (e.g., methanol) ensure resolution . Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR in aqueous solutions, is also effective for structural confirmation and quantification, especially when studying metabolic interactions . Liquid chromatography-mass spectrometry (LC-MS) provides enhanced sensitivity for trace-level detection in complex matrices.

Q. What is the role of this compound as an endogenous metabolite in mammalian systems?

- Methodological Answer : Derived from protein catabolism, this compound is implicated in nitrogen metabolism and may serve as a biomarker for renal dysfunction due to its accumulation under impaired clearance conditions. Studies should focus on correlating its levels with creatinine or other uremic toxins in serum/urine using paired assays (e.g., enzymatic kits and LC-MS) to validate its metabolic pathways .

Advanced Research Questions

Q. How can researchers optimize the synthesis of cyclic acylguanidine compounds using this compound?

- Methodological Answer : In the synthesis of BACE1 inhibitors, this compound reacts with carbonyl intermediates in 50% ethanol at 90°C for 2 hours to form cyclic acylguanidine scaffolds. Yield optimization (e.g., 44% in reported protocols) requires strict control of stoichiometry, pH, and temperature. Post-synthesis characterization via H-NMR and mass spectrometry (MS) confirms structural integrity, while purity assessments via thin-layer chromatography (TLC) or HPLC are critical .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies in activity (e.g., metabolic vs. toxic effects) may arise from assay-specific conditions or impurity profiles. Researchers should:

- Standardize purity : Use TLC or HPLC to verify ≥98% purity, as contaminants like cyanoguanidine can skew results .

- Cross-validate assays : Compare outcomes across orthogonal methods (e.g., enzymatic activity assays vs. cell viability tests).

- Control variables : Replicate studies under standardized pH, temperature, and biological matrices (e.g., serum vs. buffer) .

Q. How does this compound interact with enzymes involved in metabolic pathways, and what assays are suitable for studying these interactions?

- Methodological Answer : Its structural similarity to arginine and guanidine derivatives suggests potential modulation of enzymes like nitric oxide synthase or urea cycle components. Key assays include:

- Enzyme inhibition kinetics : Measure IC values via spectrophotometric or fluorometric activity assays under varying substrate concentrations.

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity.

- In silico docking : Molecular modeling (e.g., AutoDock) predicts binding poses to guide mechanistic hypotheses .

Propriétés

IUPAC Name |

2-methylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQCNCOGZPSOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177198 | |

| Record name | Methylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22661-87-6, 21770-81-0 | |

| Record name | Guanidine, methyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22661-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylguanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21770-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylguanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylguanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methylguanidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.